methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
CAS No.: 889949-28-4
Cat. No.: VC14601379
Molecular Formula: C22H17ClN4O4S
Molecular Weight: 468.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889949-28-4 |
|---|---|
| Molecular Formula | C22H17ClN4O4S |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | methyl 4-[[2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H17ClN4O4S/c1-30-21(29)14-8-10-15(11-9-14)24-19(28)13-32-22-26-25-20(18-7-4-12-31-18)27(22)17-6-3-2-5-16(17)23/h2-12H,13H2,1H3,(H,24,28) |
| Standard InChI Key | ABCCPYUVZQGQHY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring, introduction of the furan and chlorophenyl groups, and attachment of the sulfanyl-acetyl moiety to the benzoate ester. Common methods include click chemistry for forming the triazole ring and nucleophilic substitution reactions for introducing other functional groups.
Biological Activities
Compounds with similar structures have shown various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The presence of a triazole ring and a sulfanyl linkage can contribute to these activities by interacting with biological targets.
| Biological Activity | Possible Mechanism |
|---|---|
| Anticancer | Inhibition of cell proliferation pathways. |
| Antibacterial | Interference with bacterial cell wall synthesis. |
| Anti-inflammatory | Inhibition of inflammatory enzymes. |
Research Findings and Future Directions
While specific research findings on methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate are not available, related compounds have been studied extensively. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume